Cas no 2228877-74-3 (2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol)

2-Fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is a fluorinated aromatic alcohol derivative featuring a methylsulfanyl substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both fluorine and sulfur-containing functional groups enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or oxidation reactions. Its structural motif may contribute to improved metabolic stability or binding affinity in bioactive molecules. The compound’s well-defined stereochemistry and purity make it suitable for precision applications in medicinal chemistry and catalyst development. Proper handling under inert conditions is recommended due to potential sensitivity.
2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol structure
2228877-74-3 structure
Product name:2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol
CAS No:2228877-74-3
MF:C9H11FOS
Molecular Weight:186.246444940567
CID:6283800
PubChem ID:165613253

2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol
    • 2228877-74-3
    • EN300-1751685
    • 2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
    • インチ: 1S/C9H11FOS/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3
    • InChIKey: NWKGSUMFCCNYTQ-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C(CF)O

計算された属性

  • 精确分子量: 186.05146431g/mol
  • 同位素质量: 186.05146431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 45.5Ų

2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1751685-0.05g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
0.05g
$983.0 2023-09-20
Enamine
EN300-1751685-0.1g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
0.1g
$1031.0 2023-09-20
Enamine
EN300-1751685-0.5g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
0.5g
$1124.0 2023-09-20
Enamine
EN300-1751685-10g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
10g
$5037.0 2023-09-20
Enamine
EN300-1751685-10.0g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
10g
$5037.0 2023-06-03
Enamine
EN300-1751685-1.0g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
1g
$1172.0 2023-06-03
Enamine
EN300-1751685-5.0g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
5g
$3396.0 2023-06-03
Enamine
EN300-1751685-5g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
5g
$3396.0 2023-09-20
Enamine
EN300-1751685-0.25g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
0.25g
$1078.0 2023-09-20
Enamine
EN300-1751685-2.5g
2-fluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
2228877-74-3
2.5g
$2295.0 2023-09-20

2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol 関連文献

2-fluoro-1-2-(methylsulfanyl)phenylethan-1-olに関する追加情報

Chemical Profile: 2-Fluoro-1-(2-(methylsulfanyl)phenyl)ethan-1-ol (CAS No. 2228877-74-3)

Introduction to 2-fluoro-1-(2-(methylsulfanyl)phenyl)ethan-1-ol

2-fluoro-1-(2-(methylsulfanyl)phenyl)ethan-1-ol, also known by its CAS registry number CAS No. 2228877-74-3, is a versatile organic compound with a unique structure that combines fluorine, sulfur, and hydroxyl functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. Its structure features a fluorine atom attached to a carbon chain, a methylsulfanyl group on the phenyl ring, and a hydroxyl group on the ethanamine moiety, making it a valuable building block for chemical synthesis.

Chemical Structure and Properties

The molecular formula of 2-fluoro-1-(2-(methylsulfanyl)phenyl)ethan-1-ol is C9H11FOS, with a molecular weight of approximately 194.69 g/mol. Its structure consists of a benzene ring substituted with a methylthio group at the para position and an ethanamine chain bearing a hydroxyl group at the alpha position and a fluorine atom at the beta position. This arrangement imparts unique electronic and steric properties to the molecule.

The compound exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, while being sparingly soluble in water. Its melting point is around -50°C, and it has a boiling point of approximately 95°C under standard pressure. The presence of the hydroxyl group makes it prone to forming hydrogen bonds, which can influence its reactivity and stability in different chemical environments.

Synthesis and Manufacturing

The synthesis of 2-fluoro-1-(2-(methylsulfanyl)phenyl)ethan-1-ol typically involves multi-step reactions starting from readily available aromatic precursors. One common approach is the nucleophilic substitution reaction where an appropriate aryl halide is subjected to substitution with a thiolate ion derived from methyl mercaptan under basic conditions. Subsequent alkylation or acylation steps are employed to introduce the ethanamine chain with the hydroxyl and fluorine functionalities.

Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of the aryl-methanesulfanyl bond with high precision.

Applications in Pharmaceuticals

The pharmaceutical industry has shown considerable interest in CAS No. 2228877-74-3 due to its potential as an intermediate in drug discovery programs targeting various therapeutic areas. The compound's structure provides opportunities for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In recent studies, derivatives of this compound have been investigated for their potential as inhibitors of kinase enzymes involved in cancer progression. The fluorine atom contributes to enhancing lipophilicity without significantly compromising metabolic stability, making it an attractive feature for medicinal chemists.

Additionally, fluorinated aromatic compounds like this one are being explored for their ability to modulate ion channels and receptors implicated in neurological disorders such as epilepsy and Alzheimer's disease.

Role in Agrochemicals

Beyond pharmaceutical applications, CAS No. 2228877-743 has found utility in agrochemical research as a lead compound for developing new herbicides or fungicides. Its sulfur-containing moiety can contribute to enhancing bioavailability when applied to crops or soil.

Preliminary studies indicate that certain derivatives exhibit potent activity against plant pathogens without causing significant phytotoxicity. This makes them promising candidates for sustainable agricultural practices aimed at reducing reliance on synthetic pesticides.

Environmental Considerations

Evaluating the environmental impact of CAS No. 2228877_74_3 is crucial given its potential widespread use across multiple industries. Recent research focuses on understanding its biodegradation pathways under aerobic and anaerobic conditions.

Laboratory experiments suggest that microbial communities can effectively metabolize this compound under controlled conditions; however, further studies are needed to assess its persistence in natural ecosystems such as soil or aquatic environments.

To mitigate any potential ecological risks associated with its production or application residues, researchers are exploring green chemistry approaches that minimize waste generation during synthesis while maximizing atom economy.

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